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Compound of Interest

Compound Name: DA-8031

Cat. No.: B10826378

This guide provides a comprehensive meta-analysis of the clinical and preclinical data
available for DA-8031, a novel selective serotonin reuptake inhibitor (SSRI) in development for
the treatment of premature ejaculation (PE). Its performance is compared with established and
alternative treatments for PE, including dapoxetine, tramadol, and paroxetine. This document is
intended for researchers, scientists, and drug development professionals to offer an objective
overview based on available experimental data.

Executive Summary

DA-8031 is a potent and selective serotonin transporter inhibitor.[1][2] Preclinical studies in
rodent models have demonstrated its potential to delay ejaculation.[2] Phase 1 clinical trials
have established its pharmacokinetic profile and general tolerability in healthy male subjects.[3]
[4][5] However, to date, the results of the Phase 2 clinical trial (NCT01798667) designed to
evaluate the efficacy and safety of DA-8031 in patients with premature ejaculation have not
been publicly reported.[1] This absence of clinical efficacy data for DA-8031 in the target
population is a significant limitation in providing a direct comparison with approved treatments.
This guide, therefore, presents the available data for DA-8031 and compares it with the
established clinical trial results of its key competitors.

Data Presentation: Comparative Analysis of Clinical
Trial Results
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The following tables summarize the key efficacy and pharmacokinetic parameters of DA-8031
and its comparators.

Table 1: Efficacy of Treatments for Premature Ejaculation (Based on Published Clinical Trials)
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Drug

Dosage

Study
Populatio
n

Baseline
IELT
(min)

Post-
treatment
IELT
(min)

Fold
Increase
in IELT

Key
Patient-
Reported
Outcome
s

DA-8031

Efficacy
data from
Phase 2
clinical trial
(NCTO0179
8667) are
not publicly
available.

[1]

Dapoxetine

30 mg (on-

demand)

Men with
PE

0.9

3.1-32

~25-35

Significant
improveme
nts in
perceived
control
over
ejaculation,
satisfaction
with sexual
intercourse
, and
reduced
personal
distress.[6]

[7]

60 mg (on-

demand)

Men with
PE

0.9

3.5-3.6

~3.0-4.0

Significant
improveme
nts in
perceived
control

over

ejaculation,
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satisfaction
with sexual
intercourse
, and
reduced
personal
distress.[6]

[7]

Tramadol

25 mg (on-

demand)

Men with
PE

7.4

Uniformly
reported
satisfaction
with control
over

ejaculation.

(8]

50 mg (on-

demand)

Men with
PE

Successtull
y treated
PE in
53.6% of
patients
(IELT >
120s).[9]

100 mg
(on-

demand)

Men with
PE

Successfull
y treated
PE in
85.6% of
patients
(IELT >
120s).[9]

Paroxetine

20 mg
(daily)

43-5.8

~8.6-11.6

Significant
improveme
ntin IELT.
[10]

20 mg (on-

demand)

Men with
PE

3.2-35

~10.7 -
11.7

Significant

improveme
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ntin IELT.
[10]
IELT: Intravaginal Ejaculatory Latency Time
Table 2: Pharmacokinetic Properties
Parameter DA-8031 Dapoxetine Tramadol
Weak p-opioid

Mechanism of Action

Selective Serotonin
Reuptake Inhibitor
(SSRI)

Short-acting SSRI

agonist, serotonin and
norepinephrine

reuptake inhibitor

Time to Peak Plasma

Concentration (Tmax)

2-3 hours (single
dose)[3]

~1.3 hours

~2 hours

Terminal Half-life
(t1/2)

17.9 - 28.7 hours
(single dose)[3]

~1.5 hours

~6-7 hours

) Primarily by Primarily by CYP2D6 Primarily by CYP2D6
Metabolism
CYP2D6[4] and CYP3A4 and CYP3A4
] ) Investigated for on- ]
Dosing Regimen On-demand On-demand or daily

demand use

Experimental Protocols

DA-8031

» Preclinical In Vivo Efficacy Study (Rat Model):

o Objective: To investigate the effects of DA-8031 on male sexual behavior.

o Methodology: Male rats received acute oral administration of DA-8031 (10, 30, or 100

mg/kg) or a vehicle. Their sexual behavior with female rats in estrus was then observed

and recorded. Key parameters measured included ejaculation latency time, number of

mounts, and intromissions.[2]
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e Phase 1 Single Ascending Dose (SAD) Study:

o Objective: To evaluate the pharmacokinetics and tolerability of DA-8031 in healthy male
subjects.

o Methodology: A dose block-randomized, double-blind, placebo-controlled study was
conducted. Healthy male subjects received a single oral dose of DA-8031 (5, 10, 20, 40,
60, 80, or 120 mg) or a placebo. Blood and urine samples were collected at various time
points to analyze the concentrations of DA-8031 and its metabolites. Safety and
tolerability were assessed through monitoring of adverse events, vital signs, and ECGs.[3]

[4]
e Phase 2 Efficacy and Safety Study (NCT01798667 - Protocol Overview):

o Objective: To evaluate the efficacy and safety of on-demand DA-8031 and determine the
optimal dose in male patients with premature ejaculation.

o Methodology: A randomized, double-blind, double-dummy, placebo-controlled, parallel-
group, fixed-dose design was planned. The primary outcome measure was anticipated to
be the change in Intravaginal Ejaculatory Latency Time (IELT).[1]

Dapoxetine

e Phase 3 Efficacy and Safety Trials:

o Objective: To evaluate the long-term efficacy and safety of on-demand dapoxetine in men
with PE.

o Methodology: Randomized, double-blind, placebo-controlled, parallel-group trials were
conducted. Men diagnosed with PE (IELT < 2 minutes) were randomized to receive
dapoxetine (30 mg or 60 mg) or a placebo, taken 1-3 hours before anticipated sexual
intercourse for 12 or 24 weeks. The primary efficacy endpoint was IELT, measured by a
stopwatch by the female partner. Secondary endpoints included patient-reported
outcomes such as perceived control over ejaculation, satisfaction with sexual intercourse,
and personal distress related to ejaculation, assessed using the Premature Ejaculation
Profile (PEP) questionnaire.[6][7]
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Tramadol

e Randomized, Double-Blind, Placebo-Controlled Crossover Trial:

o Objective: To assess the dose-related effects of on-demand tramadol for the treatment of
PE.

o Methodology: Patients with PE were randomized to receive different sequences of
placebo, 50 mg of tramadol, and 100 mg of tramadol. Each medication was taken 2-3
hours before planned intercourse for a specified period. The primary outcome was IELT,
recorded by the patient or their partner using a stopwatch.[9]

Paroxetine

 Randomized, Single-Blind, Placebo-Controlled Crossover Trial:
o Objective: To evaluate the efficacy of on-demand paroxetine for PE.

o Methodology: Men with PE were randomized to receive 20 mg of oral paroxetine or a
placebo as needed, 3 to 4 hours before planned intercourse. The primary endpoint was

ejaculatory latency time.[10]

Mandatory Visualization
Signaling Pathways

The primary mechanism of action for DA-8031, dapoxetine, and paroxetine is the inhibition of
the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.
This enhances serotonergic neurotransmission, which is known to have an inhibitory effect on
the ejaculatory reflex. Tramadol has a more complex mechanism, involving weak mu-opioid
receptor agonism and inhibition of serotonin and norepinephrine reuptake.
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Caption: Mechanism of action for SSRIs in delaying ejaculation.

Experimental Workflow: Phase 3 Clinical Trial for a PE
Drug

The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating a new

drug for premature ejaculation.
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Caption: A typical workflow for a Phase 3 PE clinical trial.
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Conclusion

DA-8031 shows promise as a potential treatment for premature ejaculation based on its
mechanism of action as a selective serotonin reuptake inhibitor and positive preclinical
findings. Its pharmacokinetic profile from Phase 1 studies suggests it may be suitable for on-
demand use. However, the current lack of publicly available Phase 2 clinical trial data makes it
impossible to definitively compare its efficacy and safety against established treatments like
dapoxetine and off-label options such as tramadol and paroxetine. For a comprehensive
evaluation, the results from the NCT01798667 trial are essential. Researchers and clinicians
should remain watchful for the publication of these results to fully understand the therapeutic
potential of DA-8031 in the management of premature ejaculation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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